3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{3-[ethyl(phenyl)amino]propyl}propanamide
Description
The compound 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{3-[ethyl(phenyl)amino]propyl}propanamide features a triazolo[4,3-b]pyridazine core substituted at position 6 with a 3,4-dimethylphenyl group. The position 3 side chain consists of a propanamide moiety linked to a propyl group bearing an ethyl(phenyl)amino substituent. Triazolopyridazine derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The dimethylphenyl group at position 6 likely enhances lipophilicity, while the ethyl(phenyl)amino side chain may influence receptor-binding specificity.
Properties
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(N-ethylanilino)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O/c1-4-32(23-9-6-5-7-10-23)18-8-17-28-27(34)16-15-26-30-29-25-14-13-24(31-33(25)26)22-12-11-20(2)21(3)19-22/h5-7,9-14,19H,4,8,15-18H2,1-3H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWMYIIEMLASJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NN=C2N1N=C(C=C2)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{3-[ethyl(phenyl)amino]propyl}propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyridazine core, followed by the introduction of the dimethylphenyl group and the propanamide chain. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Structural Representation
A 2D representation of the compound can be visualized through chemical drawing software or databases such as PubChem .
Medicinal Chemistry
The compound's structure indicates potential for various pharmacological activities. Research has shown that derivatives of triazolo-pyridazines exhibit significant biological properties:
- Antimicrobial Activity : Compounds similar to triazolo-pyridazines have been evaluated for their antimicrobial effects. Studies have demonstrated that modifications in the side chains can enhance activity against bacterial strains .
- Anticancer Properties : The triazolo moiety is known for its ability to interact with biological targets involved in cancer progression. Research has indicated that certain derivatives can inhibit cancer cell proliferation .
Enzyme Inhibition
Research has focused on the enzyme inhibition potential of this compound class. For instance:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Similar compounds have been synthesized and tested as DPP-IV inhibitors for type 2 diabetes treatment. These compounds showed promising potency and selectivity .
Synthesis Techniques
Various synthetic routes have been developed to create compounds with similar structures:
- Multi-step Synthesis : A common approach involves the reaction of substituted phenyl hydrazines with appropriate pyridine derivatives under acidic conditions to yield desired triazolo-pyridazine products .
- Green Chemistry Approaches : Recent studies have emphasized environmentally friendly synthesis methods that reduce waste and improve yields .
Case Study 1: Antimicrobial Evaluation
In one study, a series of triazolo-pyridazine derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial efficacy, with some compounds showing activity comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds. The study utilized cell lines from different cancer types to assess cytotoxicity. Results revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
Mechanism of Action
The mechanism of action of 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{3-[ethyl(phenyl)amino]propyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Triazolopyridazine Derivatives
Key structural differences among analogs lie in substituents at position 6 of the triazolopyridazine core and modifications to the side chain at position 3. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects at Position 6: The 3,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to smaller groups like methoxy () or methyl (). This may enhance membrane permeability but reduce solubility .
Side Chain Modifications: The ethyl(phenyl)amino propyl side chain in the target compound introduces a tertiary amine, which may facilitate interactions with charged residues in enzyme active sites. Benzimidazole-ethyl () and acetamide () side chains prioritize hydrogen bonding or π-π stacking interactions, depending on the target .
Synthetic Yields :
- Derivatives with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) achieved moderate yields (~72%) in synthesis, as seen in . The target compound’s synthesis likely follows similar protocols but with tailored reagents .
Biological Activity
The compound 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{3-[ethyl(phenyl)amino]propyl}propanamide has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and various biological activities, supported by case studies and data tables.
Chemical Structure
The compound belongs to the class of triazolopyridazines , characterized by a triazole ring fused to a pyridazine ring along with a propanamide group. The structural complexity is enhanced by the presence of a dimethylphenyl group.
Molecular Formula : C21H27N5O2
Molecular Weight : 385.47 g/mol
Synthesis Pathway
The synthesis involves several key steps:
- Formation of Triazolopyridazine Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of Dimethylphenyl Group : Utilization of Friedel-Crafts acylation.
- Attachment of Propanamide Moiety : Reaction with ethyl(phenyl)amine derivatives.
These methods ensure high yield and purity through optimized reaction conditions.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates various biochemical pathways leading to therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Anti-inflammatory Activity : The compound showed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is crucial in mediating inflammatory responses. For instance, related compounds have shown IC50 values as low as 0.011 μM against COX-II .
- Antimicrobial Activity : Research indicates that similar triazolopyridazine derivatives exhibit antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
In Vivo Studies
In vivo evaluations have further substantiated the efficacy of this compound in reducing inflammation and pain:
- Case Study 1 : A study involving animal models reported that administration of the compound resulted in a significant reduction in paw edema, demonstrating its anti-inflammatory potential comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
- Case Study 2 : Another investigation highlighted its analgesic properties through behavioral assays in rodents, where treated groups exhibited reduced pain responses compared to control groups.
Data Table: Biological Activities Summary
Q & A
Q. Q1. What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer: The synthesis of triazolopyridazine derivatives typically involves multi-step heterocyclic condensation. For example, analogous compounds like 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives are synthesized via cyclization of hydrazide intermediates with substituted pyridines under reflux conditions using polar aprotic solvents (e.g., DMF) . To optimize yield:
- Step 1: Use stoichiometric control for the coupling of the triazole and pyridazine moieties.
- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products.
- Step 3: Monitor reaction progress via TLC or HPLC-MS to identify critical intermediates .
Q. Q2. How can researchers confirm the compound’s structural integrity post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare experimental H and C NMR spectra with computational predictions (e.g., DFT-based simulations) to verify substituent positions .
- Mass Spectrometry (HRMS): Validate molecular weight accuracy (<5 ppm error) and isotopic patterns.
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in a mixed solvent system (e.g., DCM/hexane) and analyze diffraction patterns .
Q. Q3. What solubility profiles are critical for in vitro assays involving this compound?
Methodological Answer: Triazolopyridazine derivatives often exhibit poor aqueous solubility. To address this:
- Solvent Screening: Test solubility in DMSO (primary stock), followed by dilution in PBS or cell culture media (≤0.1% DMSO final concentration).
- Surfactant Use: For hydrophobic analogs, employ poloxamers (e.g., Pluronic F-68) to enhance dispersion .
- LogP Measurement: Estimate partition coefficient via shake-flask method (octanol/water) to guide formulation strategies .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s bioactivity against specific targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to receptors (e.g., kinase domains). Parameterize the compound’s 3D structure (optimized via Gaussian09) and validate docking poses against co-crystallized ligands .
- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to forecast permeability, cytochrome inhibition, and toxicity risks. Cross-reference with experimental data from hepatic microsomal assays .
Q. Q5. What experimental designs resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via HPLC-UV at 254 nm.
- Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at 25°C. Identify degradation products via LC-MS/MS and adjust storage buffers (e.g., citrate vs. phosphate) based on pH-dependent stability .
Q. Q6. How can researchers validate the compound’s selectivity in cellular assays with off-target effects?
Methodological Answer:
- CRISPR-Cas9 Knockout Models: Generate isogenic cell lines lacking the target protein to isolate compound-specific effects.
- Proteome Profiling: Use mass spectrometry-based thermal shift assays (TMT labeling) to identify off-target interactions.
- Dose-Response Curves: Compare IC values across related targets (e.g., kinase family members) to quantify selectivity ratios .
Data Contradiction Analysis
Q. Q7. How to address discrepancies between in silico predictions and in vivo pharmacokinetic data?
Methodological Answer:
- Re-evaluate Model Assumptions: Ensure computational models account for plasma protein binding (e.g., albumin) and tissue-specific metabolism.
- In Vivo Sampling: Collect serial blood/tissue samples in rodent studies (n=6/group) and analyze via LC-MS/MS. Compare AUC and C values with predicted parameters.
- Metabolite Identification: Use high-resolution mass spectrometry to detect phase I/II metabolites and refine metabolic stability models .
Q. Q8. What strategies reconcile conflicting cytotoxicity results across cell lines?
Methodological Answer:
- Cell Line Authentication: Verify genetic profiles via STR genotyping to rule out cross-contamination.
- Microenvironment Mimicry: Test cytotoxicity in 3D spheroid models (vs. 2D monolayers) to account for stromal interactions.
- Transcriptomic Profiling: Perform RNA-seq on resistant vs. sensitive lines to identify compensatory pathways (e.g., ABC transporters) .
Methodological Recommendations
Key Techniques for Advanced Studies:
Note: Avoid reliance on vendor-specific data (e.g., benchchem.com ) due to inconsistent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
